molecular formula C7H10N2O B149192 2-Methoxy-3,5-dimethylpyrazine CAS No. 92508-08-2

2-Methoxy-3,5-dimethylpyrazine

Cat. No. B149192
CAS RN: 92508-08-2
M. Wt: 138.17 g/mol
InChI Key: BXKLSVWRSUPMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isolation and Identification of 2-Methoxy-3,5-dimethylpyrazine

The compound 2-methoxy-3,5-dimethylpyrazine has been identified as a significant contributor to the "fungal must" taint in wine corks, characterized by an unpleasant, musty, and moldy aroma. Its detection was achieved through gas chromatography and mass spectrometry, comparing it with a synthesized authentic sample. This compound has a very low aroma threshold in white wine, indicating its high potency and potential impact on the wine industry as a cause of cork taint .

Synthesis of Pyrazine Derivatives

A series of 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to 2-methoxy-3,5-dimethylpyrazine, were synthesized using a Sonogashira reaction. The synthesis yielded various derivatives with different substituents, and the structural properties were analyzed through X-ray crystallography and quantum chemical calculations. These derivatives exhibit interesting optoelectronic properties and have been used to enhance the performance of organic light-emitting diodes (OLEDs) .

Molecular Structure and Chemical Activity

The molecular structure of a related compound, 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile, was characterized using XRD, FT-IR, and NMR techniques. Theoretical calculations provided insights into the chemical activity, electrophilic/nucleophilic nature, and molecular properties. The study also explored the interactions between the molecule and DNA bases, which is crucial for understanding its biological interactions .

Regioselective Synthesis of Pyrazoloquinolinones

The regioselective synthesis of pyrazoloquinolinones from 3-acyl-4-methoxy-1-methylquinolinones and hydrazines was investigated. The reaction conditions were optimized to achieve selective synthesis of the desired products, which were then characterized by NMR spectroscopy .

Synthesis and Characterization of 2-Methoxy-3-alkylpyrazines

A synthetic route for 2-methoxy-3-alkylpyrazines was revised to correct the misidentification of the products. The study provided detailed spectroscopic data and gas chromatographic retention indices to distinguish between the N-methyl and O-methyl derivatives, which are important for aroma analysis .

Hilbert-Johnson Reaction and Pyrazinediones

The Hilbert-Johnson reaction was used to synthesize dipyridopyrazinediones from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. The reaction led to the formation of a dipyridopyrazinedione with high yield, and the molecular structures were confirmed by X-ray crystallography .

Preparation of 1H-Pyrazole Derivatives

New 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones, followed by cyclization with hydrazine monohydrate. The structures of these compounds were confirmed by various spectroscopic methods, and the X-ray structure of one derivative was presented, showing the existence of tautomers .

Molecular Diversity in Three-Component Reactions

The three-component reactions involving 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates demonstrated molecular diversity. The reactions produced various derivatives, including tetrahydroquinolizines and butadiene tricarboxylates, with high yields and diastereoselectivity .

Scientific Research Applications

Identification in Wine Corks

2-Methoxy-3,5-dimethylpyrazine has been identified as a compound responsible for a "fungal must" taint in wine corks. It is an extremely potent compound with an unpleasant, musty, moldy aroma and is considered a significant contributor to cork taint in bottled wine (Simpson, Capone, & Sefton, 2004).

Analysis in Cork Stoppers

A quantitative analysis method was developed to determine 2-Methoxy-3,5-dimethylpyrazine, among other compounds, in cork stoppers using headspace solid-phase microextraction and gas chromatography tandem mass spectrometry (Jové, Pareras, de Nadal, & Verdum, 2021).

Flavoring Safety and Efficacy

2-Methoxy-3,5-dimethylpyrazine, as part of a group of pyrazine derivatives, was evaluated for safety and efficacy as flavorings in animal feed. It was deemed safe at certain levels in feed for various animals and did not raise consumer safety concerns (Rychen et al., 2017).

Photophysical Properties in Chromophores

The compound was involved in the synthesis and study of pyrazine-based push-pull chromophores, which are of interest for their optical absorption and emission properties (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Biodegradation by Bacteria

A study on the biodegradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 also provides insights into the degradation pathways for pyrazines, including 2-Methoxy-3,5-dimethylpyrazine (Rappert, Li, Kokova, Antholz, Nagorny, Francke, & Müller, 2007).

Impact on Wine Aroma

Research on the organoleptic impact of 2-methoxy-3-isobutylpyrazine in red Bordeaux and Loire wines highlighted the effects of pyrazines on wine aroma, indirectly shedding light on the role of similar compounds like 2-Methoxy-3,5-dimethylpyrazine (Roujou de Boubée, van Leeuwen, & Dubourdieu, 2000).

Odor Thresholds and Alarm Responses

Studies on odor thresholds and alarm responses in various species, involving pyrazines, can be relevant to understanding the sensory properties of 2-Methoxy-3,5-dimethylpyrazine (Buttery & Ling, 1997; Li, Liu, & Chen, 2019).

Stress-Relieving Effects of Aromas

Research on the stress-relieving effects of certain aromas, including 2,5-dimethylpyrazine, a structurally similar compound, offers insights into the potential therapeutic applications of 2-Methoxy-3,5-dimethylpyrazine in aromatherapy (Takemoto, Saito, Misumi, Nagasaki, & Masuo, 2022).

Safety And Hazards

2-Methoxy-3,5-dimethylpyrazine is irritating to the respiratory system . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be handled with personal protective equipment and stored away from sources of ignition .

properties

IUPAC Name

2-methoxy-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLSVWRSUPMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423905
Record name 2-Methoxy-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,5-dimethylpyrazine

CAS RN

92508-08-2
Record name 2-Methoxy-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92508-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-3,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methoxy-3,5-dimethylpyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3,5-dimethylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3,5-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3,5-dimethylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3,5-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3,5-dimethylpyrazine

Citations

For This Compound
196
Citations
RF Simpson, DL Capone… - Journal of agricultural and …, 2004 - ACS Publications
The compound responsible for a “fungal must” taint evident in industry assessments of wine corks was identified as 2-methoxy-3,5-dimethylpyrazine. The identification was made on the …
Number of citations: 90 pubs.acs.org
P Chatonnet, A Fleury, S Boutou - Journal of agricultural and food …, 2010 - ACS Publications
This study identifies a previously isolated bacterium as Rhizobium excellensis, a new species of proteobacteria able to form a large quantity of 2-methoxy-3,5-dimethylpyrazine (MDMP). …
Number of citations: 31 pubs.acs.org
P Slabizki, C Legrum, R Meusinger… - Analytical and …, 2014 - Springer
The three constitutional isomers of dimethyl-substituted methoxypyrazines: 3,5-dimethyl-2-methoxypyrazine 1; 2,5-dimethyl-3-methoxypyrazine 2; and 2,3-dimethyl-5-methoxypyrazine 3 …
Number of citations: 11 link.springer.com
JS Dickschat, H Reichenbach, I Wagner‐Döbler… - 2005 - Wiley Online Library
The volatiles released by two strains of the myxobacterium Chondromyces crocatus and seven strains of marine Alphaproteobacteria from the North Sea were collected using the CLSA …
M Czerny, W Grosch - Journal of Agricultural and Food Chemistry, 2000 - ACS Publications
Aroma extract dilution analysis of raw Arabica coffee revealed 3-isobutyl-2-methoxypyrazine (I), 2-methoxy-3,5-dimethylpyrazine (II), ethyl 2-methylbutyrate (III), ethyl 3-methylbutyrate (IV…
Number of citations: 309 pubs.acs.org
N Sato, K Matsumoto, M Takishima… - Journal of the Chemical …, 1997 - pubs.rsc.org
Demethylation of 2,6-dimethoxy-3,5-diphenylpyrazine with iodotrimethylsilane gives the corresponding 2,6-dihydroxy- and 2-hydroxy-6-methoxy-pyrazines, whilst the 3-methyl-5-phenyl …
Number of citations: 18 pubs.rsc.org
F Ventura, J Quintana, M Gómez… - Bulletin of environmental …, 2010 - Springer
A study of organic compounds which caused several odor problems in water supplies from NW Spain was carried out. Sour dish-cloths, potato bin and musty were the main descriptors …
Number of citations: 14 link.springer.com
S Cho, SJ Kays - Food research international, 2013 - Elsevier
Wild rice (Zizania palustris L.), an aquatic cereal grain, is gaining in popularity among consumers due to its unique nutty, roasted flavor. This study assessed the volatile chemistry of …
Number of citations: 49 www.sciencedirect.com
A Burdack-Freitag, P Schieberle - Journal of Agricultural and Food …, 2010 - ACS Publications
Application of a comparative aroma extract dilution analysis on aroma distillates isolated from either raw Italian hazelnuts or a roasted hazelnut material produced thereof revealed 37 …
Number of citations: 87 pubs.acs.org
C Prat, L Bañeras, E Anticó - European Food Research and Technology, 2008 - Springer
Compounds responsible for musty-earthy off-flavours in cork, namely 2-methylisoborneol (MIB), geosmin (GSM), 2,4,6-trichloroanisole (TCA) and 2-methoxy-3-isopropylpyrazine (IPMP)…
Number of citations: 23 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.